An In-Depth Technical Guide to 4-Bromo-2-cyclopropylpyrimidine: Synthesis, Reactivity, and Applications in Drug Discovery
An In-Depth Technical Guide to 4-Bromo-2-cyclopropylpyrimidine: Synthesis, Reactivity, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 2,4-Disubstituted Pyrimidine Scaffold
The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents and natural products.[1][2] Its prevalence stems from its ability to engage in various biological interactions, including hydrogen bonding and pi-stacking, making it a privileged scaffold in drug design.[3] Among the vast landscape of pyrimidine derivatives, 4-Bromo-2-cyclopropylpyrimidine (CAS Number: 1086381-83-0) has emerged as a particularly valuable building block for the synthesis of complex molecules, especially in the realm of kinase inhibitors and other targeted therapies.[1][4][5]
This technical guide provides a comprehensive overview of 4-Bromo-2-cyclopropylpyrimidine, detailing its physicochemical properties, a robust synthetic protocol, its versatile reactivity in key cross-coupling reactions, and its applications in the development of novel therapeutics.
Physicochemical and Safety Profile
A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in research and development.
| Property | Value | Source |
| CAS Number | 1086381-83-0 | [6] |
| Molecular Formula | C₇H₇BrN₂ | [6] |
| Molecular Weight | 199.05 g/mol | [6] |
| Appearance | Neat | [6] |
| InChI | InChI=1S/C7H7BrN2/c8-6-3-4-9-7(10-6)5-1-2-5/h3-5H,1-2H2 | [6] |
Safety Information:
Synthesis of 4-Bromo-2-cyclopropylpyrimidine: A Plausible and Efficient Route
Step 1: Synthesis of 2-Cyclopropylpyrimidin-4(3H)-one
The initial step involves the construction of the pyrimidine ring. A common and effective method is the condensation of an amidine with a β-ketoester. In this case, cyclopropanecarboxamidine hydrochloride can be reacted with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to yield 2-cyclopropylpyrimidin-4(3H)-one.
Experimental Protocol:
-
To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol), add cyclopropanecarboxamidine hydrochloride at room temperature.
-
Stir the mixture for a short period to allow for the formation of the free amidine.
-
To this mixture, add ethyl acetoacetate dropwise.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and neutralize with a suitable acid (e.g., acetic acid).
-
The product can be isolated by filtration or extraction, followed by purification via recrystallization or column chromatography.
Step 2: Bromination of 2-Cyclopropylpyrimidin-4(3H)-one
The second step is the conversion of the pyrimidinone to the desired 4-bromopyrimidine. This is typically achieved using a brominating agent such as phosphorus oxybromide (POBr₃) or a mixture of phosphorus pentabromide (PBr₅) and phosphorus oxychloride (POCl₃).[8]
Experimental Protocol:
-
In a flask equipped with a reflux condenser and a gas trap, combine 2-cyclopropylpyrimidin-4(3H)-one with an excess of phosphorus oxybromide.
-
Heat the mixture to reflux. The reaction progress should be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully quench the excess POBr₃ by pouring the reaction mixture onto crushed ice.
-
Neutralize the acidic solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the pH is basic.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford pure 4-Bromo-2-cyclopropylpyrimidine.
Chemical Reactivity: A Gateway to Molecular Diversity
The bromine atom at the 4-position of the pyrimidine ring is the key to the synthetic utility of 4-Bromo-2-cyclopropylpyrimidine. This position is susceptible to nucleophilic aromatic substitution and, more importantly, serves as an excellent handle for palladium-catalyzed cross-coupling reactions.[3]
Palladium-Catalyzed Cross-Coupling Reactions
The development of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of complex organic molecules, and 4-Bromo-2-cyclopropylpyrimidine is an ideal substrate for these transformations.[2]
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide.[9][10] 4-Bromo-2-cyclopropylpyrimidine can be readily coupled with a wide variety of aryl, heteroaryl, or vinyl boronic acids or their corresponding esters to introduce diverse substituents at the 4-position.[11]
Exemplary Suzuki-Miyaura Coupling Protocol:
-
In a reaction vessel, combine 4-Bromo-2-cyclopropylpyrimidine, the desired boronic acid (typically 1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, typically 1-5 mol%), and a base (e.g., potassium carbonate or cesium carbonate, typically 2-3 equivalents).
-
Add a suitable solvent system, such as a mixture of 1,4-dioxane and water.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[12] This reaction allows for the introduction of a wide range of primary and secondary amines at the 4-position of the pyrimidine ring, a crucial transformation in the synthesis of many biologically active compounds.[13][14][15]
Exemplary Buchwald-Hartwig Amination Protocol:
-
To an oven-dried reaction vessel, add the palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos, BINAP), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide or cesium carbonate).
-
Evacuate and backfill the vessel with an inert gas.
-
Add a solution of 4-Bromo-2-cyclopropylpyrimidine and the desired amine in an anhydrous aprotic solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor its progress.
-
Upon completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine, then dry and concentrate.
-
Purify the product by column chromatography or recrystallization.
Applications in Drug Discovery: A Building Block for Targeted Therapies
The 2,4-disubstituted pyrimidine motif is a recurring feature in a multitude of clinically approved and investigational drugs, particularly in the field of oncology.[16] 4-Bromo-2-cyclopropylpyrimidine serves as an invaluable starting material for the rapid generation of libraries of analogues for structure-activity relationship (SAR) studies.
Kinase Inhibitors
A significant number of kinase inhibitors utilize the 2-aminopyrimidine scaffold to interact with the hinge region of the kinase ATP-binding site.[1][4][5] The nitrogen atoms of the pyrimidine ring act as hydrogen bond acceptors, anchoring the inhibitor in the active site. The substituents at the 2- and 4-positions can then be modified to achieve potency and selectivity for the target kinase.
The cyclopropyl group at the 2-position of the title compound can provide favorable hydrophobic interactions and metabolic stability. The bromine at the 4-position allows for the introduction of a diverse range of substituents through the cross-coupling reactions described above, enabling the exploration of the chemical space around the core scaffold to optimize binding to the target kinase. Several research programs have focused on the synthesis of bromo-pyrimidine analogs as potent tyrosine kinase inhibitors.[1][4][5]
Other Therapeutic Areas
Beyond oncology, the pyrimidine scaffold is found in drugs targeting a wide array of diseases, including viral infections, cardiovascular diseases, and central nervous system disorders.[3] The synthetic versatility of 4-Bromo-2-cyclopropylpyrimidine makes it an attractive starting point for the exploration of novel chemical entities in these and other therapeutic areas.
Conclusion
4-Bromo-2-cyclopropylpyrimidine is a highly valuable and versatile building block for drug discovery and development. Its straightforward, albeit not explicitly documented, synthesis and, more importantly, the reactivity of the 4-bromo substituent in palladium-catalyzed cross-coupling reactions, provide a robust platform for the synthesis of diverse libraries of 2,4-disubstituted pyrimidines. The demonstrated importance of this scaffold in clinically relevant molecules, particularly kinase inhibitors, underscores the strategic value of 4-Bromo-2-cyclopropylpyrimidine in the pursuit of novel and effective therapeutics. This guide provides the foundational knowledge for researchers to confidently incorporate this key intermediate into their synthetic and medicinal chemistry programs.
References
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